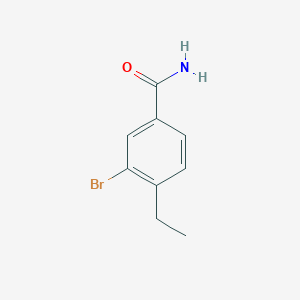

3-Bromo-4-ethyl-benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

3-bromo-4-ethylbenzamide |

InChI |

InChI=1S/C9H10BrNO/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H2,11,12) |

InChI Key |

CHFUFFZTRUQLER-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)N)Br |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Kinetics

Reaction Pathway Elucidation for Amide Bond Formation

The formation of the amide bond in molecules like 3-Bromo-4-ethyl-benzamide can proceed through various mechanistic pathways, often facilitated by transition metal catalysts. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product yields.

The Concerted-Metallation Deprotonation (CMD) mechanism is a key pathway in transition-metal catalyzed C-H activation reactions, which are fundamental to forming new bonds, including the C-N bond of amides. wikipedia.org This process involves a single transition state where the cleavage of a C-H bond and the formation of a new C-metal bond occur simultaneously. wikipedia.org A base, often a carboxylate, assists in the deprotonation of the substrate. wikipedia.org This mechanism is common for high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). wikipedia.org

In the context of benzamides, the CMD mechanism can facilitate C-H functionalization. For instance, Rh(III)-catalyzed C-H activation of benzamides to form iso-indolones is suggested to proceed via a CMD pathway. nih.gov Competition experiments between an unsubstituted benzamide (B126) and a para-bromo substituted benzamide showed that the reaction favors the electron-deficient amide, suggesting that more acidic C-H bonds are more readily activated. nih.gov This is consistent with a CMD mechanism where the C-H activation does not proceed through a Wheland intermediate. nih.gov Kinetic isotope effect studies further support this, indicating that C-H activation is involved in the rate-determining step. nih.gov

Computational studies have been employed to analyze the CMD mechanism across a wide range of aromatic substrates in palladium-catalyzed direct arylation. nih.govresearchgate.net These studies help in predicting the relative reactivity and regioselectivity of various arenes, underscoring the broad applicability of the CMD mechanism. nih.govresearchgate.net The mechanism typically begins with the coordination of the C-H bond to the metal center, followed by the concerted bond cleavage and formation steps within a single transition state. wikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, and the catalytic cycle often involves intermediates in different oxidation states of palladium, including Pd(0), Pd(II), and sometimes Pd(IV). nih.gov The generally accepted mechanism for palladium-catalyzed amination of aryl halides involves the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. nih.govresearchgate.net This is followed by reaction with the amine and base to generate an aryl palladium amide complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. nih.gov

In some catalytic cycles, particularly in C-H activation/C-C coupling reactions, Pd(IV) intermediates have been proposed and, in some cases, identified. nih.gov For instance, the arylation of C-H bonds can proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov In this pathway, a Pd(II) complex undergoes oxidation to a Pd(IV) species, which then facilitates the C-C or C-heteroatom bond formation via reductive elimination. nih.govbeilstein-journals.org The involvement of Pd(IV) intermediates has been supported by crystallographic studies. nih.gov While less common in standard C-N cross-coupling, the potential for Pd(IV) intermediates exists in more complex or tandem reaction sequences. nih.gov The stability and reactivity of these high-valent palladium species are influenced by the ligands coordinated to the metal center. mit.edu

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy is an atom-economical method for forming C-N and C-C bonds. cardiff.ac.ukcardiff.ac.ukacs.org This process typically involves the temporary dehydrogenation of an alcohol by a transition metal catalyst to form a reactive carbonyl intermediate. cardiff.ac.ukcardiff.ac.uk This intermediate then reacts with a nucleophile (like an amine), and the resulting species is hydrogenated by the catalyst, which returns the "borrowed" hydrogen. cardiff.ac.ukcardiff.ac.uk

A variation of this is the "interrupted borrowing hydrogen" (IBH) strategy. rsc.orgrsc.org In the IBH strategy, the reactive intermediate generated from the alcohol dehydrogenation undergoes a reaction that does not involve the subsequent return of hydrogen. rsc.org This strategy has been utilized for various transformations, including the synthesis of N-(methoxymethyl)benzamide derivatives using methanol (B129727) as both the methoxymethylating agent and the solvent, catalyzed by Mn(I). rsc.orgrsc.org Mechanistic studies, including kinetic and isotopic labeling experiments, have been performed to understand the intricacies of this strategy. rsc.orgrsc.org The IBH strategy represents a sustainable approach as it often uses readily available alcohols and avoids the need for toxic reagents. rsc.orgrsc.org While the direct application to this compound synthesis is not explicitly detailed in the provided results, the IBH strategy offers a plausible and green synthetic route for related functionalizations of benzamides.

Kinetics of Reactions Involving Halogenated Benzamides

The study of reaction kinetics provides insight into the reaction mechanism, including the determination of the rate law and the influence of various factors on the reaction rate.

Table 1: Hypothetical Rate Data for a Reaction Involving a Halogenated Benzamide

| Experiment | Initial [Halogenated Benzamide] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

This is a hypothetical data table for illustrative purposes.

The electronic and steric properties of substituents on the aromatic ring of benzamides can significantly influence the rate and outcome of a reaction. ias.ac.inresearchgate.net Electron-donating groups increase the electron density of the ring, making it more nucleophilic, while electron-withdrawing groups decrease the electron density, making it more electrophilic. libretexts.org

In the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide, both electronic and steric effects were found to be important. ias.ac.in The correlation of reaction rates with single substituent-parameter equations was poor, but a satisfactory correlation was achieved using Charton's equation, which considers inductive, resonance, and steric parameters. ias.ac.in The reaction was subject to steric hindrance by ortho-substituents. ias.ac.in

For the Hofmann rearrangement of substituted 2-chloro-N-chlorobenzamides, the reactivity was well-described by the LArSR relationship, indicating a significant resonance effect. oup.com The presence of the 2-chloro substituent led to a larger conjugation effect compared to the unsubstituted series. oup.com

In the reaction of 2-thenoyl chloride with substituted anilines, electron-donating substituents on the aniline (B41778) increased the reaction rate, while electron-withdrawing groups decreased it. researchgate.net This is consistent with a mechanism where the nucleophilic attack of the aniline on the electrophilic carbonyl carbon is a key step.

The steric effects of substituents can also play a crucial role. acs.org For instance, in a study of N-alkenyl-N-alkylacetamide derivatives, the size of the substituents was a major factor controlling the rate of rotation around the N-alkenyl bond. acs.org

Table 2: Qualitative Influence of Substituents on Reaction Rates of Halogenated Benzamides

| Substituent Type | Electronic Effect | Influence on Electrophilic Aromatic Substitution Rate | Influence on Nucleophilic Aromatic Substitution Rate |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density | Activating (increases rate) | Deactivating (decreases rate) |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density | Deactivating (decreases rate) | Activating (increases rate) |

| Halogens (e.g., -Br, -Cl) | Inductively withdrawing, resonance donating | Deactivating (decreases rate) | Activating (increases rate) |

This table provides a general qualitative summary.

Activation Energy and Thermodynamic Considerations

Detailed experimental data on the activation energy and thermodynamic parameters for reactions involving this compound are not extensively documented in publicly available literature. However, theoretical calculations on structurally similar compounds, such as Benzamide, N-ethyl-N-(3-methylphenyl)-4-bromo-, provide some insight into the potential thermodynamic properties. For this related compound, computational methods have been used to estimate properties like the standard Gibbs free energy of formation, enthalpy of formation, and enthalpy of vaporization. ias.ac.in Such computational studies suggest that for this compound, the activation energies for various reactions would be influenced by the electronic effects of the bromo, ethyl, and amide substituents on the stability of reaction intermediates and transition states. For instance, the electron-withdrawing nature of the bromine atom and the amide group, contrasted with the electron-donating effect of the ethyl group, would create a complex electronic environment impacting the energy barriers of reactions at different sites of the molecule.

Table 1: Calculated Thermodynamic Properties for a Structurally Similar Compound

| Property | Value (Unit) | Method |

| Standard Gibbs free energy of formation | 57.83 kJ/mol | Joback Method |

| Enthalpy of formation at standard conditions | 285.58 kJ/mol | Joback Method |

| Enthalpy of vaporization at standard conditions | 72.31 kJ/mol | Joback Method |

| Enthalpy of fusion at standard conditions | 34.40 kJ/mol | Joback Method |

| Data for Benzamide, N-ethyl-N-(3-methylphenyl)-4-bromo-. ias.ac.in |

Reactivity of Specific Sites within this compound

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the bromine atom, the amide group, and the aromatic ring.

Halogen Atom Reactivity (e.g., Nucleophilic Substitution)

The bromine atom attached to the aromatic ring is a key site for nucleophilic substitution reactions. Although specific kinetic data for this compound is scarce, the general principles of nucleophilic aromatic substitution (SNAr) on bromo-benzamide derivatives are well-established. The bromine atom's presence enhances the electrophilic reactivity of the aromatic ring, making it susceptible to attack by nucleophiles. For similar bromo-substituted benzamides, the bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to generate new derivatives. The rate of these substitution reactions is influenced by the nature of the nucleophile and the reaction conditions, including solvent and temperature. For instance, in related systems, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to form new carbon-carbon bonds at the position of the bromine atom. researchgate.net

Amide Group Reactivity (e.g., Hydrolysis, Reduction)

The amide group is another reactive center in the this compound molecule. It can undergo both hydrolysis and reduction under appropriate conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid (3-Bromo-4-ethyl-benzoic acid) and ammonia (B1221849). libretexts.orgmasterorganicchemistry.com

Acid-catalyzed hydrolysis involves the initial protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process generally requires more forcing conditions, such as prolonged heating. masterorganicchemistry.com

Reduction: The amide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can convert the carbonyl group of the amide into a methylene (B1212753) group (CH₂), yielding 3-Bromo-4-ethyl-benzylamine. libretexts.org This transformation is a characteristic reaction of amides.

Stereochemical Aspects of this compound Synthesis and Reactions

There is no specific information available in the searched literature regarding the stereochemical aspects of the synthesis and reactions of this compound itself. The molecule does not possess a chiral center in its ground state. However, stereochemistry could become a relevant consideration if the molecule undergoes reactions that introduce a chiral center or if it is used as a precursor in the synthesis of a chiral molecule. For instance, stereoselective synthesis methods are crucial in the preparation of certain substituted piperidines and pyrrolidines, which can be synthesized from precursors containing a benzamide moiety. nih.govacs.org In such cases, the stereochemical outcome of the reactions would be of significant importance.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within DFT, the properties of a molecule are determined from its electron density. A key application of DFT is molecular geometry optimization, where the lowest energy arrangement of atoms in a molecule is calculated. This process involves finding the coordinates of the nuclei for which the forces on all nuclei are approximately zero, corresponding to a minimum on the potential energy surface. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p), cc-pVTZ) is crucial for the accuracy of the calculations. For 3-Bromo-4-ethyl-benzamide, DFT calculations would provide the optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule in its ground state.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are critical in determining the reactivity and electronic properties of a molecule.

The distribution of the HOMO and LUMO across the molecule can be used to predict the sites for electrophilic and nucleophilic attack. The regions of a molecule where the HOMO is localized are likely to be the sites of electrophilic attack, as these are the areas from which it is easiest to remove an electron. Conversely, regions where the LUMO is localized are susceptible to nucleophilic attack, as these are the areas where an incoming electron can be most readily accepted. For this compound, FMO analysis would identify the specific atoms or functional groups that are most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface of the molecule, using a color scale to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. An MEP map of this compound would provide a clear visual representation of its electrophilic and nucleophilic sites, complementing the predictions from FMO analysis.

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of reactivity.

Chemical Hardness (η): Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap (η = (ELUMO - EHOMO) / 2). A molecule with a large chemical hardness is considered "hard," meaning it is less reactive and less polarizable.

Electrophilicity Index (ω): The electrophilicity index measures the ability of a molecule to accept electrons. It is calculated using the ionization potential and electron affinity, which are related to the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Calculating these reactivity descriptors for this compound would provide quantitative data on its stability and electrophilic character.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal dynamics of aromatic amides are governed by a delicate balance of steric and electronic effects. Conformational analysis provides insight into the molecule's preferred shapes and the energy barriers that separate them.

Hindered Rotation of Amide Bonds

A defining characteristic of the amide functional group is the partial double-bond character of the C–N bond, which results from the delocalization of the nitrogen lone pair into the carbonyl system. azom.comnanalysis.com This electronic feature restricts free rotation around the C–N bond, leading to a significant rotational energy barrier. researchgate.netnih.gov This phenomenon is crucial in determining the conformational landscape of peptides and other amide-containing molecules. nih.gov

Studies on various aromatic amides using techniques like variable-temperature nuclear magnetic resonance (VT-NMR) and quantum calculations have quantified these rotational barriers. nih.gov For instance, research on N,N-diethylamide derivatives demonstrates that the energy required to overcome this rotation can be precisely measured. nih.gov At lower temperatures, the rotation is slow on the NMR timescale, resulting in distinct signals for atoms in different chemical environments. As the temperature increases, the rotation accelerates, causing these distinct signals to broaden and eventually coalesce into a single averaged signal. azom.comnih.gov The temperature at which this coalescence occurs is used to calculate the Gibbs free energy of activation (ΔG‡), which represents the rotational barrier. nih.gov

Computational methods, such as mapping the potential energy surface (PES) by systematically changing the dihedral angle of the amide bond, complement these experimental findings. These calculations help identify the lowest energy (ground state) conformations and the highest energy (transition state) structures, providing a theoretical value for the rotational barrier that is often in close agreement with experimental data. nih.gov For substituted benzamides, steric hindrance between ortho-substituents and the amide group can further influence these energy barriers. researchgate.netnih.gov

| Compound | Experimental Method | Rotational Barrier (ΔG‡) (kcal/mol) | Reference |

|---|---|---|---|

| N,N-diethyl-p-nitrobenzamide (NCDEA) | VT-NMR | 17.67 | nih.gov |

| N,N-diethyl-p-cyanobenzamide (PCDEA) | VT-NMR | 17.57 | nih.gov |

Data presented is for analogous compounds to illustrate the concept of amide rotational barriers.

Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds (IHBs) are critical non-covalent interactions that can significantly influence a molecule's conformation, stability, and physicochemical properties. nih.govnih.govrsc.orgacs.org In substituted benzamides, IHBs often occur when a hydrogen bond donor (like an N-H or O-H group) is positioned ortho to an acceptor (like a carbonyl oxygen or a methoxy (B1213986) group), leading to the formation of a stable pseudo-ring structure. nih.govresearchgate.net These interactions lock the molecule into a more rigid, planar conformation. oup.com

For this compound, while classic N-H···X or O-H···X intramolecular hydrogen bonds are not possible due to the substitution pattern, weaker C–H···O interactions may exist. The hydrogen atoms of the ethyl group or the aromatic ring could potentially form a weak hydrogen bond with the carbonyl oxygen. Such interactions, though less strong than conventional hydrogen bonds, can contribute to stabilizing specific conformers. For instance, an interaction between an ortho C-H on the benzene (B151609) ring and the amide's carbonyl oxygen can form a five-membered pseudo-ring, a motif observed in related structures. nih.gov The existence and strength of these networks are typically investigated using a combination of X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT). nih.govresearchgate.net

Intermolecular Interactions and Supramolecular Chemistry

In the condensed phase (solid state and solution), molecules of this compound will interact with each other, leading to the formation of larger, ordered assemblies. The study of these interactions falls under the domain of supramolecular chemistry.

Hydrogen Bonding in the Solid State and Solution

In the solid state, primary amides like this compound are excellent hydrogen bond donors (N-H) and acceptors (C=O). They typically form robust intermolecular N–H···O hydrogen bonds that dictate the crystal packing. A very common and stable motif is the centrosymmetric dimer, where two molecules are linked by a pair of N–H···O hydrogen bonds, forming a ring described by the graph set notation R²₂(8). researchgate.net These dimers can then act as building blocks, further assembling into chains, sheets, or three-dimensional networks through other weaker interactions. researchgate.netmdpi.com

Alternatively, molecules can be linked into chains via a single N–H···O hydrogen bond, often described as a C(4) motif. researchgate.net The specific pattern adopted depends on factors like steric hindrance from substituents and the presence of other competing interactions. The bromine atom can also participate in intermolecular contacts, such as Br···Br halogen bonds or weak C-H···Br interactions, which further stabilize the crystal lattice. nih.govresearchgate.net

Hirshfeld Surface Analysis for Quantifying Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netmdpi.comnih.govsemanticscholar.org The analysis maps properties onto a unique surface for each molecule, defined as the region where the electron contribution from that molecule is greater than that of all other molecules in the crystal.

Key outputs of this analysis include:

d_norm maps : These surfaces are colored to highlight intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. The red spots are particularly useful for identifying key interactions like strong hydrogen bonds and halogen bonds. nih.gov

2D Fingerprint Plots : These plots provide a quantitative summary of all intermolecular contacts. They show the distribution of contact distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. The percentage contribution of each type of interaction (e.g., H···H, O···H, Br···H) to the total surface area can be calculated, offering a clear picture of the most significant forces in crystal packing. researchgate.netsemanticscholar.org

For a molecule like this compound, Hirshfeld analysis would likely show dominant contributions from O···H/H···O (from N-H···O hydrogen bonds) and H···H contacts, with significant contributions from Br···H/H···Br and C···H/H···C contacts as well. nih.govresearchgate.net

| Interaction Type | Typical Contribution (%) | Reference |

|---|---|---|

| H···H | ~25-30% | researchgate.net |

| O···H / H···O | ~20-30% | researchgate.netnih.gov |

| Br···H / H···Br | ~15-25% | researchgate.net |

| C···H / H···C | ~10-20% | researchgate.netnih.gov |

| C···C (π-π stacking) | ~5-10% | researchgate.net |

Data is illustrative, based on findings for structurally similar compounds.

Energy Framework Calculations for Crystal Packing

To further quantify the energetics of crystal packing, energy framework calculations are employed. This computational method, often used in conjunction with Hirshfeld analysis, calculates the interaction energies between a central molecule and its surrounding neighbors in the crystal lattice. iucr.org The total interaction energy is typically broken down into its electrostatic, polarization, dispersion, and repulsion components. orientaljphysicalsciences.org

Spectroscopic Parameter Prediction and Validation

Computational methods are routinely used to predict spectroscopic parameters, which serves as an invaluable tool for validating experimental data and aiding in the structural elucidation of newly synthesized compounds.

The prediction of nuclear magnetic resonance (NMR) spectra is a standard computational task that aids in the assignment of experimental signals. The most prevalent method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using DFT. modgraph.co.uk The process involves first obtaining a highly accurate, optimized molecular geometry. Subsequently, the GIAO calculation is performed at the same level of theory to determine the isotropic shielding values for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). modgraph.co.uk

Studies on related benzamide and bromo-aromatic compounds have demonstrated a strong correlation between theoretically calculated and experimentally measured NMR chemical shifts. researchgate.net For this compound, such calculations would provide predicted shifts for each unique proton and carbon atom, facilitating the definitive assignment of its experimental spectra.

| ¹H-NMR | ¹³C-NMR | ||||

|---|---|---|---|---|---|

| Atom | Predicted Shift (ppm) | Description | Atom | Predicted Shift (ppm) | Description |

| H (Amide) | ~7.5-8.5 | Broad singlet, NH₂ | C (Carbonyl) | ~168-170 | C=O |

| H (Aromatic) | ~7.3-7.9 | Multiplets | C (Aromatic, C-Br) | ~120-125 | Quaternary Carbon |

| H (Ethyl, CH₂) | ~2.7-2.9 | Quartet | C (Aromatic, C-C₂H₅) | ~145-150 | Quaternary Carbon |

| H (Ethyl, CH₃) | ~1.2-1.4 | Triplet | C (Aromatic, C-H) | ~127-132 | Tertiary Carbons |

| C (Ethyl, CH₂) | ~28-30 | Methylene (B1212753) Carbon | |||

| C (Ethyl, CH₃) | ~14-16 | Methyl Carbon |

The computational output includes the IR intensity and Raman activity for each vibrational mode, predicting the expected appearance of the spectra. Furthermore, Potential Energy Distribution (PED) analysis is used to assign each calculated frequency to specific internal coordinates of the molecule, such as the stretching, bending, or torsion of particular bonds. researchgate.net For this compound, this analysis would allow for the unambiguous assignment of key vibrational modes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| N-H Stretch | -CONH₂ | 3200-3400 | Strong/Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000-3100 | Medium/Strong |

| C-H Stretch (Aliphatic) | -CH₂CH₃ | 2850-2980 | Strong/Strong |

| C=O Stretch | -CONH₂ | 1650-1680 | Very Strong/Medium |

| C=C Stretch (Aromatic) | Ar Ring | 1450-1600 | Medium-Strong/Strong |

| N-H Bend | -CONH₂ | 1590-1650 | Strong/Weak |

| C-N Stretch | Ar-C(O)N | 1200-1350 | Medium/Medium |

| C-Br Stretch | Ar-Br | 500-650 | Medium/Strong |

The electronic transitions of a molecule, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies required to excite electrons from occupied molecular orbitals to unoccupied ones. The results provide the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths, which are proportional to the absorption intensity. chemrxiv.org

The choice of the DFT functional is crucial for accuracy, with range-separated hybrid functionals like CAM-B3LYP often providing reliable results for organic molecules. chemrxiv.orgresearchgate.net For this compound, the primary absorptions in the UV region are expected to correspond to π → π* transitions localized on the substituted aromatic ring. TD-DFT calculations would predict the λmax for these transitions and identify the specific molecular orbitals involved (e.g., HOMO to LUMO). researchgate.net

| Transition | Excitation Energy (eV) | Wavelength λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | ~4.50 | ~275 | ~0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~5.20 | ~238 | ~0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~5.80 | ~214 | ~0.40 | HOMO → LUMO+1 (π → π*) |

Prediction of Synthetic Accessibility and Reaction Outcomes

Computational chemistry is an emerging tool in synthetic chemistry for evaluating the feasibility of reaction pathways and predicting outcomes. By calculating the thermodynamic and kinetic parameters of a proposed reaction, chemists can screen potential routes before undertaking experimental work.

This process involves using DFT to calculate the Gibbs free energies of reactants, intermediates, transition states, and products. The difference in energy between reactants and products indicates the thermodynamic favorability of the reaction. Locating the transition state structure allows for the calculation of the activation energy barrier, which determines the reaction rate. dntb.gov.ua These methods can be used to compare competing pathways, understand reaction mechanisms, and predict the formation of side products.

A plausible synthesis for this compound would start from 3-bromo-4-ethylbenzoic acid. A potential pathway involves the conversion of the carboxylic acid to an acyl chloride, followed by amination with ammonia (B1221849) or an ammonia equivalent. Computational modeling could be applied to:

Evaluate Reagents: Compare the activation barriers for the conversion of the carboxylic acid to the acyl chloride using different reagents (e.g., thionyl chloride vs. oxalyl chloride).

Predict Regioselectivity: In syntheses starting from a more complex precursor, computation could predict the most likely site of reaction.

Understand Mechanisms: For more complex, catalyzed reactions, such as a palladium-catalyzed amidation, computational studies can elucidate the catalytic cycle and identify the rate-determining step. mdpi.com

While no specific computational studies on the synthesis of this compound have been published, the application of these standard theoretical techniques would provide significant insight into optimizing its synthetic accessibility.

Prediction of Regioselectivity and Chemoselectivity

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, particularly the regioselectivity and chemoselectivity. For an aromatic compound like this compound, understanding its reactivity towards electrophilic aromatic substitution (EAS) is crucial. Density Functional Theory (DFT) calculations are frequently employed to model the reaction mechanism and determine the most likely sites for substitution.

The existing substituents on the benzamide ring—the bromine atom, the ethyl group, and the amide group (-CONH2)—exert distinct electronic effects that influence the reactivity of the aromatic ring. The amide group is a meta-director and deactivating, while the ethyl group is an ortho-, para-director and activating. The bromine atom is also an ortho-, para-director but is deactivating. The interplay of these effects determines the ultimate position of an incoming electrophile.

To predict the regioselectivity, computational models calculate the activation energies (ΔG‡) for the formation of the sigma complex (Wheland intermediate) at each possible position on the aromatic ring. nih.govbeilstein-journals.org The reaction pathway with the lowest activation energy barrier is considered the most favorable kinetically. nih.gov A lower energy barrier indicates a faster reaction rate, thus predicting the major product. rsc.org Methods like the semiempirical PM3 (RegioSQM) or more advanced DFT calculations can be used to determine the proton affinities of the aromatic carbons, with the highest proton affinity often corresponding to the most nucleophilic site and thus the preferred site of electrophilic attack. nih.govchemrxiv.org

For this compound, the potential sites for electrophilic attack are positions 2, 5, and 6. DFT calculations would typically predict that the position ortho to the activating ethyl group (position 5) and para to the bromine atom would be a highly probable site for substitution, though steric hindrance and the deactivating effect of the amide group must be considered.

| Position of Electrophilic Attack | Relative Activation Energy (ΔG‡) (kcal/mol) (Illustrative) | Predicted Major/Minor Product |

| C2 (ortho to amide, meta to ethyl) | +5.2 | Minor |

| C5 (ortho to ethyl, meta to amide) | 0.0 | Major |

| C6 (meta to ethyl, ortho to bromo) | +3.8 | Minor |

This interactive table presents illustrative data based on theoretical principles for predicting regioselectivity. Actual values would require specific DFT calculations.

Advanced Computational Methodologies

Conceptual DFT (CDFT) for Local Reactivity

Conceptual Density Functional Theory (CDFT) is a powerful framework that uses derivatives of the electron density to define chemical concepts and predict molecular reactivity. mdpi.comresearchgate.net Instead of modeling the entire reaction pathway, CDFT provides reactivity indices that identify the most reactive sites within a molecule. mdpi.com

Fukui functions indicate the change in electron density at a specific point when an electron is added or removed. The condensed Fukui function, fk, simplifies this to an atomic site.

fk+ measures reactivity towards a nucleophilic attack (propensity to accept an electron).

fk- measures reactivity towards an electrophilic attack (propensity to donate an electron). researchgate.net

Parr functions , which are derived from the spin density of radical ions, have been proposed as a robust tool for predicting the most favorable reactive channels in polar organic reactions. mdpi.com

The dual descriptor can unambiguously identify sites for nucleophilic (Δf(r) > 0) or electrophilic (Δf(r) < 0) attack. researchgate.net

For this compound, CDFT calculations would map these indices onto each atom. This would likely identify the oxygen and nitrogen atoms of the amide group as key sites for certain interactions, and specific carbons on the aromatic ring as being most susceptible to electrophilic attack, corroborating the findings from activation energy calculations. scielo.org.mx

| Atom/Position | fk- (Electrophilic Attack) (Illustrative) | fk+ (Nucleophilic Attack) (Illustrative) | Interpretation |

| C1 (amide-bearing) | 0.08 | 0.12 | Low reactivity |

| C5 | 0.25 | 0.05 | Most likely site for electrophilic attack |

| C2 | 0.15 | 0.08 | Secondary site for electrophilic attack |

| C6 | 0.12 | 0.09 | Minor site for electrophilic attack |

| O (carbonyl) | 0.04 | 0.28 | Likely site for nucleophilic attack/H-bonding |

| N (amide) | 0.06 | 0.20 | Likely site for nucleophilic attack/H-bonding |

| Br | 0.09 | 0.15 | Potential site for nucleophilic attack |

This interactive table provides illustrative CDFT values to demonstrate how local reactivity is predicted. Actual values would require specific DFT calculations.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are crucial for modern technologies like optical signal processing and frequency conversion. researchgate.net Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting the NLO properties of organic molecules before their synthesis. ucf.edujmcs.org.mx The key NLO property is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. nih.gov

Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). scielo.org.mx In this compound, the benzamide moiety can act as part of the conjugated system. The ethyl group acts as a weak electron donor, while the bromine atom has a dual role due to its electronegativity and ability to participate in conjugation.

| Property | Calculated Value (a.u.) (Illustrative) | Converted Value (esu) (Illustrative) |

| Dipole Moment (μ) | 2.5 D | - |

| Mean Polarizability (α) | 120 | 17.78 x 10-24 |

| First Hyperpolarizability (βtot) | 450 | 3.89 x 10-30 |

This interactive table presents illustrative data for predicted NLO properties. The conversion factors used are 1 a.u. = 0.1482 × 10-24 esu for α and 1 a.u. = 8.6393 × 10-33 esu for β. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations of Solvation Effects

The behavior and reactivity of a molecule can be significantly influenced by its solvent environment. rsc.org Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time, providing a detailed picture of solute-solvent interactions. mdpi.com

An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and solving Newton's equations of motion for the system. acs.org This allows for the analysis of the solvation shell structure, hydrogen bonding networks, and dynamic properties. researchgate.netmdpi.com

Key analyses from an MD simulation include:

Radial Distribution Functions (RDFs): These describe how the density of solvent atoms varies as a function of distance from a solute atom. For instance, RDFs would reveal the average distance and coordination number of water molecules around the amide group's hydrogen and oxygen atoms, indicating strong hydrogen bonding. mdpi.com

Hydrogen Bond Analysis: This quantifies the number and lifetime of hydrogen bonds between the benzamide and the solvent, which is critical for understanding its solubility and stability in solution. nih.gov

Solvation Free Energy: Advanced techniques can be used to calculate the free energy change when the molecule is transferred from a vacuum to the solvent, providing a theoretical measure of its solubility. temple.edu

The simulation would illustrate how water molecules structure themselves around the hydrophobic ethyl group and the more polar regions of the molecule, such as the amide and bromo substituents. researchgate.net

| Solute Atom/Group | Solvent Atom | Peak of First Solvation Shell (Å) (Illustrative) | Coordination Number (Illustrative) |

| Carbonyl Oxygen (C=O) | Water Hydrogen (H) | 1.9 | 2.1 |

| Amide Hydrogen (N-H) | Water Oxygen (O) | 2.1 | 1.5 |

| Bromine (Br) | Water Hydrogen (H) | 2.8 | 3.5 |

| Ethyl Group (CH2CH3) | Water Oxygen (O) | 3.5 | 8.2 |

This interactive table presents hypothetical RDF data from an MD simulation in water, illustrating how solvation structure is characterized.

Molecular Docking and ADMET Prediction for Pharmacological Potential

Computational methods are integral to modern drug discovery, enabling the prediction of a molecule's potential pharmacological activity and pharmacokinetic profile.

Molecular Docking is a technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This helps in understanding the binding mechanism and predicting the binding affinity. Benzamide derivatives have been studied as potential inhibitors for various protein targets, including glucokinase activators for diabetes and kinase inhibitors for cancer. umpr.ac.idnih.gov A docking study of this compound into a relevant protein's active site would predict its binding mode, identify key interactions (like hydrogen bonds and hydrophobic interactions), and calculate a docking score, which is an estimate of binding affinity. researchgate.net Lower binding energy scores typically indicate a more stable protein-ligand complex.

ADMET Prediction involves the in silico estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov These predictions are vital for early-stage drug development to filter out candidates with poor pharmacokinetic profiles. jonuns.commdpi.com Various online tools and software packages (e.g., pkCSM, PreADMET) use a compound's structure to predict properties like human intestinal absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and potential toxicities. umpr.ac.idnih.gov

| Property | Predicted Value/Classification (Illustrative) | Interpretation |

| Docking Score (Target: Glucokinase) | -8.5 kcal/mol | Good binding affinity |

| Human Intestinal Absorption | 92% | Well-absorbed |

| BBB Permeability (logBB) | -0.5 | Low probability of crossing the blood-brain barrier |

| CYP2D6 Inhibitor | No | Unlikely to interfere with metabolism of other drugs via this pathway |

| AMES Toxicity | No | Non-mutagenic |

| Hepatotoxicity | Yes | Potential for liver toxicity |

This interactive table presents illustrative data from a hypothetical molecular docking and ADMET prediction study.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Experimental ¹H-NMR data for 3-Bromo-4-ethyl-benzamide, which would provide information on the chemical shift, integration, and multiplicity of each proton, is not available in the searched sources.

Theoretically, a ¹H-NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons, the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), and the amide protons. The exact chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the amide group, as well as the electron-donating effect of the ethyl group.

Specific experimental ¹³C-NMR data for this compound, which would identify the chemical shifts of each unique carbon atom in the molecule, could not be located.

A predicted ¹³C-NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the aromatic carbons (with their shifts influenced by the bromo, ethyl, and benzamide (B126) substituents), and the two carbons of the ethyl group.

There is no information available in the surveyed literature regarding the application of advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) or variable temperature NMR, to the structural analysis of this compound. These techniques would be invaluable for unambiguously assigning proton and carbon signals and for studying dynamic processes, if any were present.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide information about the functional groups and molecular vibrations within a compound.

No experimental FT-IR spectrum for this compound has been found in the reviewed sources. An FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide group (typically in the region of 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1630-1690 cm⁻¹), C-N stretching, aromatic C-H and C=C stretching, and the vibrations of the ethyl group.

Similarly, no experimental FT-Raman spectrum for this compound is publicly available. FT-Raman spectroscopy would provide complementary information to FT-IR, particularly for the non-polar bonds and the aromatic ring vibrations.

Characteristic Vibrational Modes of Amide and Halogenated Aromatic Moieties

The vibrational spectrum of this compound, typically analyzed using Fourier-transform infrared (FT-IR) and Raman spectroscopy, is characterized by the distinct vibrational modes of its constituent functional groups: the primary amide, the substituted benzene (B151609) ring, and the ethyl group.

The primary amide group gives rise to several prominent bands. The N-H stretching vibrations are expected to appear as two distinct bands in the region of 3170–3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. The strong absorption band known as the Amide I band, which is primarily due to the C=O stretching vibration, is anticipated to be in the range of 1650-1680 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, typically appears around 1620-1640 cm⁻¹ for primary amides. msu.edu

The halogenated aromatic moiety contributes its own set of characteristic vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.org In-ring C=C stretching vibrations typically produce bands in the 1400–1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ range, which can be indicative of the 1,2,4-trisubstituted pattern. The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

The ethyl group will show characteristic aliphatic C-H stretching vibrations in the 2850–3000 cm⁻¹ range. uomustansiriyah.edu.iq Bending vibrations for the CH₃ and CH₂ groups are also expected, such as the CH₂ scissoring mode around 1450-1470 cm⁻¹. libretexts.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amide | 3170–3500 |

| Aromatic C-H Stretch | Benzene Ring | 3000–3100 |

| Aliphatic C-H Stretch | Ethyl Group | 2850–3000 |

| C=O Stretch (Amide I) | Primary Amide | 1650–1680 |

| N-H Bend (Amide II) | Primary Amide | 1620–1640 |

| Aromatic C=C Stretch | Benzene Ring | 1400–1600 |

| C-N Stretch | Amide | 1200–1350 |

| C-Br Stretch | Bromo-Aromatic | 500–600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Characteristics

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the benzoyl chromophore. The primary absorptions arise from π → π* and n → π* transitions. The π → π* transitions, involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl group, are typically intense and occur at shorter wavelengths. The n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital, is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength.

For substituted benzamides, these transitions are influenced by the substituents on the aromatic ring. The bromine atom and the ethyl group, both being auxochromes, can cause shifts in the absorption maxima (λ_max). The bromo group, with its lone pairs of electrons, can participate in resonance with the benzene ring, typically causing a red shift (bathochromic shift) of the π → π* transition. The ethyl group, being a weak electron-donating group, may also contribute to a slight bathochromic shift.

Band Gap Determination

The optical band gap (E_g) of a material is a crucial electronic parameter that can be determined from its UV-Vis absorption spectrum. The method involves analyzing the absorption edge, which corresponds to the onset of fundamental absorption. For a direct band gap semiconductor, the relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap is given by the Tauc equation:

(αhν)² = A(hν - E_g)

Here, A is a constant. The absorption coefficient (α) is calculated from the absorbance (A_b) and the path length (l) of the cuvette using the formula α = 2.303 * A_b / l.

To determine the band gap, a Tauc plot is constructed by plotting (αhν)² on the y-axis against the photon energy (hν) on the x-axis. The linear portion of this plot is extrapolated to the x-axis. The intercept on the x-axis, where (αhν)² = 0, gives the value of the optical band gap (E_g). This value represents the minimum energy required to excite an electron from the valence band to the conduction band of the material.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (C₉H₁₀BrNO), the calculated molecular weight is approximately 228.09 g/mol . Due to the presence of bromine, the molecular ion peak (M⁺) in the mass spectrum is expected to appear as a characteristic doublet, with peaks at m/z corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 intensity ratio (M⁺ and M+2).

The fragmentation pattern under electron ionization (EI) is predicted to follow pathways characteristic of aromatic amides and halogenated compounds. Key fragmentation steps would likely include:

Alpha-cleavage: Loss of the •NH₂ radical to form the 3-bromo-4-ethylbenzoyl cation.

Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the benzoyl cation to form the 3-bromo-4-ethylphenyl cation.

Benzylic cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to form a stable secondary benzylic cation.

Loss of Halogen: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 227 / 229 | Molecular Ion [M]⁺• | [C₉H₁₀BrNO]⁺• |

| 212 / 214 | [M - CH₃]⁺ | [C₈H₇BrNO]⁺ |

| 211 / 213 | [M - NH₂]⁺ | [C₉H₈BrO]⁺ |

| 183 / 185 | [M - NH₂ - CO]⁺ | [C₈H₈Br]⁺ |

| 148 | [M - Br]⁺ | [C₉H₁₀NO]⁺ |

| 104 | [C₈H₈]⁺ | [C₈H₈]⁺ |

Note: m/z values are shown for the ⁷⁹Br isotope where applicable; corresponding ⁸¹Br peaks would be 2 Da higher.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ub.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 4-Bromo-N-phenylbenzamide, can provide insight into the expected structural features. researchgate.net It is anticipated that this compound would crystallize in a common space group, such as monoclinic P2₁/c or triclinic P-1. The crystal packing would likely be dominated by intermolecular hydrogen bonds between the amide -NH₂ group of one molecule and the carbonyl oxygen atom of a neighboring molecule, forming chains or dimeric motifs. These interactions are fundamental to the supramolecular architecture of benzamides in the solid state. researchgate.netresearchgate.net

The table below presents crystallographic data for the analog 4-Bromo-N-phenylbenzamide for illustrative purposes. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀BrNO |

| Formula Weight | 276.12 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3552 (2) |

| b (Å) | 7.6334 (2) |

| c (Å) | 13.9956 (5) |

| α (°) | 105.757 (3) |

| β (°) | 100.585 (3) |

| γ (°) | 90.086 (2) |

| Volume (ų) | 540.45 (3) |

| Z | 2 |

Crystal System, Space Group, and Unit Cell Parameters

Specific experimental data detailing the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) for this compound have not been reported in the available search results.

Bond Lengths, Bond Angles, and Torsion Angles

Precise, experimentally determined bond lengths, bond angles, and torsion angles for this compound are not available in the searched literature. This information is critical for a detailed understanding of the molecule's geometry.

Conformational Analysis in the Crystalline State

A conformational analysis of this compound within a crystal lattice is contingent on the availability of its crystal structure data, which was not found. Such an analysis would typically describe the spatial arrangement of the ethyl and benzamide moieties relative to each other in the solid state.

Intermolecular and Intramolecular Interactions in Crystal Lattices

Without the crystal structure of this compound, a definitive analysis of the intermolecular and intramolecular interactions, such as hydrogen bonding and van der Waals forces that govern its crystal packing, cannot be provided.

Applications of 3 Bromo 4 Ethyl Benzamide As a Synthetic Intermediate

Building Block for Complex Organic Molecules

Organic building blocks are functionalized organic molecules that serve as the fundamental components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com 3-Bromo-4-ethyl-benzamide, with its distinct functional groups, is a prime candidate for such a role. The bromine atom on the aromatic ring is particularly valuable as it can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular frameworks.

Precursor in Pharmaceutical Synthesis

Benzamide (B126) derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities. mdpi.com The quinazolin-4(3H)-one scaffold, for instance, which can be synthesized from substituted benzamides, is found in compounds with analgesic, anti-inflammatory, antibacterial, and antitumor properties. mdpi.com

While specific pharmaceutical applications of this compound are not explicitly detailed in the available literature, its structure suggests its potential as a precursor for various bioactive molecules. The bromo-substituted benzene (B151609) ring is a common feature in many pharmaceutical compounds, often introduced to enhance potency or modulate pharmacokinetic properties. For instance, various bromo-benzamide derivatives have been investigated for their potential as enzyme inhibitors. nih.gov The synthesis of novel N-substituted benzamide derivatives is an active area of research in the development of new therapeutic agents. mdpi.com

Table 2: Potential Pharmaceutical Scaffolds from this compound

| Reaction Type | Potential Product Scaffold | Therapeutic Area (Example) |

|---|---|---|

| Palladium-catalyzed cross-coupling | Biaryl or substituted benzamide derivatives | Enzyme inhibitors, Receptor modulators |

| Cyclization reactions | Heterocyclic compounds (e.g., quinazolinones) | Anticancer, Anti-inflammatory |

Intermediate in Agrochemical Development

Bromoaromatic compounds are widely utilized as intermediates in the manufacturing of agrochemicals, including insecticides and herbicides. nih.gov For example, 3-bromo-4-fluorobenzaldehyde (B1265969) is a key intermediate in the production of pyrethroid insecticides. google.comgoogle.com The synthesis of this aldehyde often proceeds through a benzamide intermediate, specifically 3-bromo-4-fluoro-benzoic acid amide. google.com

Given this precedent, this compound could similarly serve as an intermediate in the synthesis of novel agrochemicals. The bromo and ethyl substituents on the aromatic ring can be tailored to interact with specific biological targets in pests or weeds. The development of new pesticides and herbicides often involves the synthesis and screening of large libraries of compounds, and versatile intermediates like this compound are crucial for this process.

Application in Material Science and Polymer Chemistry

Benzamide-containing molecules have found applications in material science, particularly in the development of functional organic materials and polymers. The amide group can participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials. The aromatic core of this compound provides a rigid structural unit that can be incorporated into polymers or larger supramolecular assemblies.

The bromine atom offers a handle for polymerization or for grafting the molecule onto surfaces. For instance, through cross-coupling reactions, it can be used to synthesize conjugated oligomers and polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemrxiv.org The specific electronic properties of such materials would be influenced by the nature of the groups attached to the benzamide core.

Design and Synthesis of Derivatives with Tailored Reactivity

The strategic placement of the bromo, ethyl, and amide groups on the benzene ring allows for the design and synthesis of a wide array of derivatives with tailored reactivity. The reactivity of the bromine atom can be exploited in palladium-catalyzed reactions to introduce various substituents at the 3-position. researchgate.net The amide nitrogen can be functionalized to create secondary or tertiary amides, which can alter the compound's chemical and physical properties.

Furthermore, the electronic effects of the substituents can be fine-tuned to control the reactivity of the aromatic ring towards further electrophilic or nucleophilic substitution reactions. This ability to systematically modify the structure of this compound makes it a valuable platform for creating libraries of compounds for screening in various applications, from drug discovery to materials science.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-4-ethylbenzoic acid |

| 4-ethylbenzoic acid |

| 3-bromo-4-fluorobenzaldehyde |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.